2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Description
2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring an oxazole core substituted with a 2-chlorophenyl group at position 2, a carbonitrile group at position 4, and a piperazine ring at position 5 bearing a 3-methoxybenzoyl moiety.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-16-6-4-5-15(13-16)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(30-22)17-7-2-3-8-18(17)23/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMNQDSKNVVXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is attached to the oxazole core.
Addition of the methoxybenzoyl group: This step may involve an acylation reaction where the methoxybenzoyl group is added to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation products: Corresponding aldehydes or acids.
Reduction products: Amines or other reduced forms.
Substitution products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure allows for the modification and creation of derivatives with varied biological activities.
Research indicates that 2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile exhibits several biological properties:
- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Studies have indicated its effectiveness against various strains of bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies.
| Activity Type | Target Organisms |
|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli |
| Antifungal | Candida albicans |
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro evaluations against human cancer cell lines have demonstrated promising growth inhibitory effects, indicating potential as an anticancer agent.
Medicine
The therapeutic applications of this compound are being explored in the context of drug discovery. Its structural features may allow it to interact with specific molecular targets, modulating their activity and leading to various therapeutic effects.
Study 1: Antibacterial Efficacy
In a comparative study involving various oxazole derivatives, this compound was evaluated for its antibacterial efficacy against common pathogens. Results indicated that it exhibited significant antibacterial activity comparable to established antibiotics.
Study 2: Anticancer Activity
A recent investigation focused on the anticancer potential of oxazole derivatives highlighted that compounds structurally similar to this one effectively inhibited tumor cell proliferation through mechanisms involving tubulin inhibition. This suggests a promising pathway for further development into anticancer therapeutics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit a specific enzyme, leading to a decrease in the production of a particular metabolite.
Comparison with Similar Compounds
Oxazole vs. Thiazole Cores
The oxazole ring in the target compound distinguishes it from thiazole-containing analogs, such as those in (compounds 4 and 5 ). Thiazoles, which replace the oxygen atom in oxazole with sulfur, exhibit enhanced electron-withdrawing effects and metabolic stability. For example, the thiazole derivatives in feature fluorophenyl and triazolyl groups, contributing to planar molecular conformations with improved crystallinity. In contrast, the target compound’s oxazole core may offer better solubility due to reduced hydrophobicity, though this requires experimental validation.
Substituent Variations on the Benzoyl and Aromatic Groups
- 3-Methoxybenzoyl vs. 3-Chlorobenzoyl: describes 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile, which replaces the 3-methoxy group in the target compound with a chloro substituent. Conversely, the chloro group (–Cl) is electron-withdrawing, which might improve metabolic stability but reduce solubility.
- 2-Chlorophenyl vs. Furyl : The target compound’s 2-chlorophenyl group at position 2 differs from the furyl substituent in ’s analog. The chloro-phenyl group introduces steric bulk and lipophilicity, possibly favoring blood-brain barrier penetration, while the furyl group (oxygen-containing) could enhance hydrogen-bonding capacity.
Piperazine Derivatives and Functional Groups
Piperazine rings are common in bioactive molecules, as seen in (cetirizine-related compounds) and (quinoline-piperazine hybrids). The target compound’s piperazine moiety, functionalized with a 3-methoxybenzoyl group, contrasts with:
- Cetirizine analogs (), which feature diphenylmethyl-piperazine groups linked to acetic acid esters. These are antihistamines, suggesting the target compound’s benzoyl-piperazine could be tailored for CNS activity.
- Quinoline-piperazine hybrids (), where the piperazine is attached to a quinoline core. Such structures often target serotonin or dopamine receptors, implying the target compound’s oxazole-piperazine combination may have unexplored neurological applications.
Carbonitrile Group and Bioactivity
The carbonitrile (–CN) group at position 4 is a critical functional moiety shared with pesticides (e.g., fipronil in ) and kinase inhibitors. This group’s strong electron-withdrawing nature likely influences binding affinity and stability. For example, in , cyanazine (a triazine herbicide) uses a carbonitrile group to enhance herbicidal activity, suggesting the target compound may also exhibit pesticidal or inhibitory properties.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Biological Potential: The combination of –CN, chlorophenyl, and methoxybenzoyl groups suggests dual functionality: the –CN and chloro groups may enhance pesticidal activity (cf. ), while the piperazine and methoxy groups could promote CNS penetration.
Biological Activity
2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic compound that belongs to the oxazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chlorophenyl group
- A piperazine moiety
- An oxazole ring
- A carbonitrile functional group
These structural components contribute to its biological interactions and pharmacological profiles.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : It can modulate receptor activities, influencing signaling pathways crucial for cellular functions.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cytotoxicity : It has demonstrated potent cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- A549 (lung cancer)
The IC50 values for these cell lines range from low micromolar to sub-micromolar concentrations, indicating strong efficacy.
Apoptosis Induction
Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. Mechanistic studies suggest that it activates caspase pathways and upregulates pro-apoptotic proteins like p53, leading to programmed cell death.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains. However, its efficacy was found to be relatively low compared to standard antibiotics.
| Bacterial Strain | MIC Value (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | >100 | Low |
| Escherichia coli | >100 | Low |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Anticancer Effects : In a comparative study with doxorubicin, the compound exhibited superior cytotoxicity against MCF-7 cells, highlighting its potential as an alternative therapeutic agent for breast cancer treatment .
- Mechanistic Insights : Research involving molecular docking simulations indicated strong interactions between the compound and target proteins associated with cancer progression, suggesting a basis for its anticancer activity.
- In Vivo Studies : Preliminary in vivo studies demonstrated significant tumor reduction in xenograft models treated with the compound, supporting its potential for clinical application in oncology .
Q & A
Q. What are the key synthetic strategies for constructing the oxazole-piperazine core in this compound?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the oxazole ring via condensation of nitrile precursors with carbonyl derivatives under acidic or basic conditions.
- Piperazine functionalization : Acylation of the piperazine nitrogen using 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the methoxybenzoyl group .
- Cross-coupling : Palladium-catalyzed coupling reactions may link the chlorophenyl group to the oxazole ring. Analytical validation (NMR, HPLC) is critical at each step to confirm intermediate purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : - and -NMR verify substituent positions, particularly distinguishing methoxybenzoyl and chlorophenyl proton environments .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] peak) and detects synthetic byproducts .
- HPLC : Reversed-phase chromatography with UV detection assesses purity (>95% recommended for biological assays) .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Test against panels of kinases, GPCRs, or ion channels due to structural similarity to known inhibitors (e.g., oxazole-based kinase modulators).
- Dose-response curves : Use IC or EC values to quantify potency.
- Counter-screening : Rule out nonspecific cytotoxicity via cell viability assays (e.g., MTT) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the methoxybenzoyl-piperazine intermediate?
- Reaction conditions : Use anhydrous DMF as a solvent at 0–5°C to minimize hydrolysis of the acyl chloride.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance acylation efficiency.
- Workup protocols : Employ extraction with ethyl acetate and silica gel chromatography to isolate the product .
- Contradictions : Lower yields may arise from steric hindrance at the piperazine nitrogen; substituting bulkier bases (e.g., DBU) can improve reactivity .
Q. How should researchers resolve discrepancies in biological activity data across assay platforms?
- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Buffer optimization : Test varying pH, ionic strength, and cofactors (e.g., Mg) to stabilize the compound-target interaction.
- Metabolite screening : Check for instability in cell culture media via LC-MS to identify degradation products .
Q. What computational approaches predict the compound’s target selectivity and binding mode?
- Molecular docking : Use AutoDock4 with flexible side chains in the receptor binding pocket to model interactions (e.g., piperazine-methoxybenzoyl hydrogen bonding) .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hydrophobic contacts with the chlorophenyl group) .
- Pharmacophore mapping : Align with known active scaffolds to infer off-target risks .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core modifications : Replace the oxazole with thiazole or imidazole to test electronic effects on potency.
- Substituent scanning : Systematically vary the methoxy position (e.g., 2- vs. 4-methoxy) and measure changes in logP and target affinity .
- Data analysis : Apply multivariate regression to correlate physicochemical properties (ClogP, PSA) with activity .
Methodological Notes
- Synthetic Challenges : Steric hindrance at the piperazine nitrogen may require microwave-assisted synthesis to accelerate reaction rates .
- Data Contradictions : Conflicting IC values across assays may stem from compound aggregation; use dynamic light scattering (DLS) to detect particulates .
- Computational Validation : Cross-validate docking poses with QM/MM calculations (e.g., Gaussian09) to refine interaction energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
